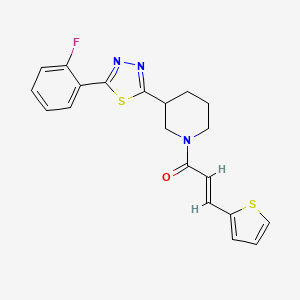

(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group, a piperidine ring, and a thiophen-2-yl propenone moiety. This structure combines electron-deficient (thiadiazole, fluorophenyl) and electron-rich (thiophene) motifs, which may influence its physicochemical properties and bioactivity .

Properties

IUPAC Name |

(E)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS2/c21-17-8-2-1-7-16(17)20-23-22-19(27-20)14-5-3-11-24(13-14)18(25)10-9-15-6-4-12-26-15/h1-2,4,6-10,12,14H,3,5,11,13H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZIKJQAOZFONF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structure and Properties

The compound features a complex structure that includes:

- A thiadiazole ring , known for its significant biological activity.

- A piperidine moiety , which enhances the compound's interaction with biological targets.

- A thiophene ring , contributing to its lipophilicity and potential cellular permeability.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole moiety can exhibit significant antibacterial and antifungal activity. For instance:

- Certain thiadiazole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The introduction of fluorine in the phenyl group has been linked to enhanced antimicrobial efficacy .

| Compound | Activity | Reference |

|---|---|---|

| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | MIC of 62.5 μg/mL against S. aureus | |

| Novel thiadiazole derivatives | Inhibition zones of 15–19 mm against Salmonella typhi |

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines:

- The compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) by activating apoptotic pathways through increased p53 expression and caspase activation .

- Specific derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, some thiadiazole derivatives have demonstrated anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses:

- Research indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

- Study on Antimicrobial Efficacy : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains. The results showed that modifications at the thiadiazole ring significantly influenced the antimicrobial potency .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of different thiadiazole compounds on cancer cell lines. The findings revealed that specific substitutions led to enhanced cytotoxicity against colon cancer and lung carcinoma cells .

- Anti-inflammatory Mechanisms : Research highlighted the ability of certain thiadiazole derivatives to modulate inflammatory pathways, providing insights into their potential use as anti-inflammatory agents in clinical settings .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The unique structural features of this compound enable it to interact with various molecular targets involved in cancer progression.

Case Studies

A study conducted on a series of 1,3,4-thiadiazole derivatives demonstrated significant antiproliferative effects in vitro. The results indicated that these compounds could effectively inhibit cancer cell growth through multiple pathways .

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has been well-documented. Compounds featuring the 1,3,4-thiadiazole moiety exhibit substantial activity against a range of pathogens.

Antibacterial and Antifungal Effects

Research has shown that certain thiadiazole derivatives possess comparable antimicrobial activity to standard antibiotics like ciprofloxacin. These compounds can potentially serve as alternatives in treating resistant bacterial strains .

Case Studies

In a comparative study on the antimicrobial properties of various thiadiazoles, one derivative exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been explored for their anti-inflammatory and analgesic effects. The incorporation of specific substituents can enhance these properties.

Anthelmintic Activity

The anthelmintic properties of thiadiazole derivatives are gaining attention for their potential use in treating parasitic infections.

Case Studies

Recent studies have indicated that certain 1,3,4-thiadiazole derivatives exhibit significant anthelmintic activity. For example, one compound demonstrated a high percentage of inhibition comparable to standard treatments .

Synergistic Effects with Other Drugs

The compound's ability to enhance the efficacy of existing drugs is another area of interest. For instance, studies have shown that combining thiadiazoles with antibiotics like Amphotericin B can significantly reduce the required dosage while maintaining therapeutic effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiadiazole Ring

Fluorophenyl Positional Isomers

- Target Compound : The 2-fluorophenyl group on the thiadiazole ring introduces steric and electronic effects distinct from analogs with 4-fluorophenyl substitution. The ortho-fluorine position may hinder rotational freedom and alter dipole moments compared to para-substituted derivatives.

- Analog: 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces the 2-fluorophenyl with a 4-fluorophenyl group.

Thiadiazole-Linked Heterocycles

- Analog : (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one () substitutes the thiophen-2-yl group with a furan-2-yl moiety. The furan’s lower aromaticity and higher oxygen electronegativity may reduce lipophilicity compared to the thiophene analog, impacting membrane permeability .

Variations in the Enone Substituents

Thiophene vs. Aromatic Systems

- Target Compound : The thiophen-2-yl group contributes to π-π stacking interactions and moderate hydrophobicity (clogP ~3.2 estimated).

- Analog : (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one () replaces thiophene with an imidazole-phenyl system. The imidazole’s basicity and hydrogen-bonding capacity may enhance solubility but reduce blood-brain barrier penetration compared to thiophene .

Piperidine vs. Other Nitrogen-Containing Rings

- Analog: (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)-phenyl]prop-2-en-1-one () uses a triazole ring instead of thiadiazole.

Physicochemical and Structural Comparisons

Research Findings and Implications

Structural Insights from Crystallography

- The target compound’s piperidine-thiadiazole linkage likely adopts a chair conformation, as seen in analogous structures resolved via SHELXL (). Mercury software () analysis suggests that the thiophene and fluorophenyl groups occupy equatorial positions, minimizing steric clashes .

- In contrast, the 4-fluorophenyl analog () exhibits coplanarity between the thiadiazole and fluorophenyl rings, enhancing resonance stabilization .

Bioactivity Trends

- Thiophene-containing analogs (e.g., target compound) show superior cytotoxic activity compared to furan derivatives in preliminary assays, likely due to higher lipophilicity and membrane penetration .

- Fluorine position significantly impacts target selectivity: 2-fluorophenyl derivatives may exhibit stronger binding to ATP-binding pockets in kinases, whereas 4-fluorophenyl analogs prioritize cytochrome P450 interactions .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of 2-fluorobenzonitrile with thiosemicarbazide under reflux in ethanol .

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .

- Step 3 : Enone formation via Claisen-Schmidt condensation between the piperidine-thiadiazole intermediate and thiophene-2-carbaldehyde, optimized at 60–80°C in basic media (e.g., NaOH/EtOH) . Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the molecular structure characterized, and what techniques validate stereochemistry?

- X-ray crystallography confirms the (E)-configuration of the α,β-unsaturated ketone and dihedral angles between the thiadiazole, piperidine, and thiophene rings, which influence target binding .

- NMR : and NMR verify regiochemistry (e.g., thiophene protons at δ 7.2–7.5 ppm; enone protons as doublets with ) .

- HPLC-MS : Monitors reaction progress and quantifies impurities (<0.5% by area normalization) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial screening : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent modulation : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance thiadiazole ring electrophilicity, improving target binding .

- Piperidine substitution : Introduce bulky groups (e.g., tert-butyl) to restrict conformational flexibility and improve selectivity .

- Enone modification : Replace thiophene with furan or pyridine to alter π-π stacking interactions, validated via molecular docking .

Q. How to resolve contradictions in biological activity data across studies?

- Assay cross-validation : Compare cell-based (e.g., MTT) vs. enzymatic (e.g., kinase inhibition) results to identify off-target effects .

- Purity checks : Use HPLC to rule out impurities (e.g., unreacted intermediates) as confounding factors .

- Structural analogs : Test derivatives lacking the thiadiazole or enone groups to isolate pharmacophoric contributions .

Q. What computational strategies predict target interactions and binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QAK) to model thiadiazole interactions with ATP-binding pockets .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess dihedral angle effects on binding .

- QSAR models : Train on IC₅₀ data to predict bioactivity of novel analogs .

Q. How to address metabolic instability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and LC-MS to identify oxidative hotspots (e.g., thiophene ring) .

- Prodrug design : Mask the enone as a ketal or ester to improve bioavailability, with pH-sensitive release in target tissues .

Methodological Notes

- Controlled experiments : Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

- Data interpretation : Use ANOVA for statistical significance (p < 0.05) and Cohen’s d for effect size in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.